![molecular formula C6H10O B2627762 (1R,2R)-2-Ethylcyclopropane-1-carbaldehyde CAS No. 1923743-41-2](/img/structure/B2627762.png)
(1R,2R)-2-Ethylcyclopropane-1-carbaldehyde
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Description
(1R,2R)-2-Ethylcyclopropane-1-carbaldehyde, also known as (R,R)-ECC, is a chiral cyclopropane aldehyde with potential applications in organic synthesis and as a building block for pharmaceuticals. This compound has gained attention in recent years due to its unique structure and reactivity, making it a promising candidate for use in various scientific research applications.
Scientific Research Applications
Conversion in Plant Systems
One significant application of (1R,2R)-2-Ethylcyclopropane-1-carbaldehyde and its derivatives is observed in plant systems. A study by McKeon and Yang (2004) investigated the conversion of 1-amino-2-ethylcyclopropane-1-carboxylic acid (AEC), a derivative of (1R,2R)-2-Ethylcyclopropane-1-carbaldehyde, in pea epicotyls. They found that only one stereoisomer of AEC is preferentially converted to 1-butene in pea epicotyls, and this conversion is catalyzed by the same enzyme responsible for ethylene production from ACC (1-aminocyclopropane-1-carboxylic acid) (McKeon & Yang, 2004).
Photoreduction Studies
The compound has also been studied in the context of photoreduction. Funke and Cerfontain (1976) researched the photochemistry of cyclopropane- and cyclobutane-carbaldehyde, which are structurally related to (1R,2R)-2-Ethylcyclopropane-1-carbaldehyde. Their study involved the irradiation of these aldehydes and analyzed the primary chemical processes that occur upon irradiation (Funke & Cerfontain, 1976).
Applications in Organic Synthesis
In organic synthesis, the structural analogs of (1R,2R)-2-Ethylcyclopropane-1-carbaldehyde have been used for various synthetic applications. For example, the synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety, including a related compound, were performed by Boztaş et al. (2019). Their study involved the ring opening of cyclopropane and the synthesis of esters, alcohols, and acids (Boztaş et al., 2019).
Chemical Properties and Reactions
The chemical properties and reactions of cyclopropane carbaldehydes, which are structurally related to (1R,2R)-2-Ethylcyclopropane-1-carbaldehyde, have been a focus of research as well. For instance, Kumar, Dey, and Banerjee (2018) reported on the TiX4-mediated Prins-type cyclization of cyclopropane carbaldehydes. This process is significant for the stereoselective construction of hexahydrooxonines and octahydrocyclopenta[ b]pyrans (Kumar, Dey, & Banerjee, 2018).
properties
IUPAC Name |
(1R,2R)-2-ethylcyclopropane-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-2-5-3-6(5)4-7/h4-6H,2-3H2,1H3/t5-,6+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYXQQVRZALTGG-RITPCOANSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC1C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C[C@H]1C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-Ethylcyclopropane-1-carbaldehyde |
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